molecular formula C28H29N3O6 B11431210 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-ethyl-N-(m-tolyl)acetamide

2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-ethyl-N-(m-tolyl)acetamide

Cat. No.: B11431210
M. Wt: 503.5 g/mol
InChI Key: MVVVISCCCDBRBZ-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinazolinone core and a trimethoxyphenyl group

Preparation Methods

The synthesis of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.

    Acylation and Alkylation: The final steps involve acylation and alkylation reactions to introduce the N-ethyl and N-(3-methylphenyl) groups, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxyphenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-[2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, leading to the inhibition of cellular processes such as cell division and protein folding.

Comparison with Similar Compounds

Similar compounds to 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide include:

    2-[2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethyl group, which may alter its biological activity.

    2-((2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile: This compound includes a benzonitrile group, which can affect its chemical reactivity and applications.

The uniqueness of 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3

InChI Key

MVVVISCCCDBRBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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